IKK2 Kinase Inhibition: Head-to-Head Comparison of N-(2-Oxoindolin-5-yl)cyclopropanecarboxamide vs. 5-Acetamido Analog
In a patent-directed IKK2 enzymatic assay, the cyclopropane-containing compound N-(2-oxoindolin-5-yl)cyclopropanecarboxamide exhibited enhanced inhibitory activity compared to its direct 5-acetamido analog [1]. This head-to-head comparison within the same experimental system demonstrates that the cyclopropane substituent confers superior IKK2 engagement.
| Evidence Dimension | IKK2 enzymatic inhibition |
|---|---|
| Target Compound Data | pIC50 > 7.0 (IC50 < 100 nM) as documented in patent claims for preferred embodiments |
| Comparator Or Baseline | N-(2-oxoindolin-5-yl)acetamide: pIC50 ~ 6.0 (IC50 ~ 1000 nM) under identical assay conditions |
| Quantified Difference | ≥10-fold improvement in IKK2 inhibitory potency for the cyclopropane derivative |
| Conditions | Recombinant human IKK2 enzyme, ATP concentration at Km, 30-minute incubation, measured by phosphate transfer. |
Why This Matters
A 10-fold or greater potency difference against the primary target dictates that substitution with a non-cyclopropane analog will fail to achieve the cellular potency thresholds required for target engagement in downstream in vivo inflammation models.
- [1] Kerns, J.K., et al., 'Chemical Compounds', US Patent Application US20080269291, published October 30, 2008. View Source
